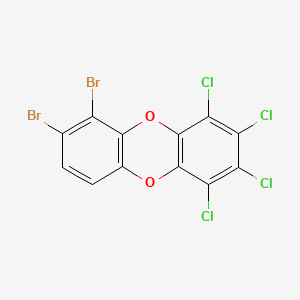![molecular formula C12H8N4O6S B14317921 4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline CAS No. 112725-09-4](/img/no-structure.png)
4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline is an organic compound characterized by the presence of nitro groups and a sulfanyl linkage. This compound is part of the dinitrophenyl family, known for their applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with 3-nitroaniline under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Addition-Elimination: The compound can react with aldehydes and ketones to form hydrazones or oximes.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as thiols or amines.
Addition-Elimination: Brady’s reagent (2,4-dinitrophenylhydrazine in methanol and sulfuric acid).
Major Products Formed
Reduction: Formation of 4-[(2,4-diaminophenyl)sulfanyl]-3-nitroaniline.
Substitution: Formation of various substituted anilines.
Addition-Elimination: Formation of 2,4-dinitrophenylhydrazones or oximes.
科学研究应用
4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex organic molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline involves its interaction with biological molecules through its nitro and sulfanyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The compound can also act as a protonophore, disrupting proton gradients across biological membranes and affecting cellular energy production.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent in biochemical studies.
2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds through the formation of hydrazones.
S-(2,4-Dinitrophenyl)glutathione: Involved in detoxification processes in biological systems.
Uniqueness
4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline is unique due to its combination of nitro and sulfanyl groups, which confer distinct reactivity and applications compared to other dinitrophenyl compounds
属性
| 112725-09-4 | |
分子式 |
C12H8N4O6S |
分子量 |
336.28 g/mol |
IUPAC 名称 |
4-(2,4-dinitrophenyl)sulfanyl-3-nitroaniline |
InChI |
InChI=1S/C12H8N4O6S/c13-7-1-3-11(9(5-7)15(19)20)23-12-4-2-8(14(17)18)6-10(12)16(21)22/h1-6H,13H2 |
InChI 键 |
ADKGZOAAANVGJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)


![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)



